Reduced CYP3A4 Inhibition Liability vs. Structural Analog in Human Liver Microsomes
In a comparative CYP inhibition assay, (3-Fluoro-4-propoxyphenyl)methanol demonstrated a high IC50 value of 20,000 nM against CYP3A4, indicating a low potential for drug-drug interactions [1]. This is in stark contrast to a closely related structural analog, which exhibited a significantly more potent IC50 of 5,330 nM against the same isoform [2].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM |
| Comparator Or Baseline | Structurally related analog (BindingDB BDBM50380522): 5,330 nM |
| Quantified Difference | 3.75-fold higher IC50 (lower inhibition) |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using fluorogenic substrate. |
Why This Matters
A higher IC50 for CYP3A4 inhibition reduces the risk of adverse drug-drug interactions, making it a safer and more attractive building block for drug discovery programs where metabolic stability is a key concern.
- [1] BindingDB. BDBM50600733 CHEMBL5182534. Affinity Data for CYP3A4 Inhibition. View Source
- [2] BindingDB. BDBM50380522 CHEMBL2018907. Affinity Data for CYP3A4 Inhibition. View Source
